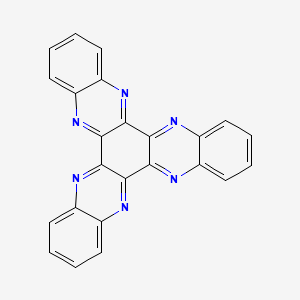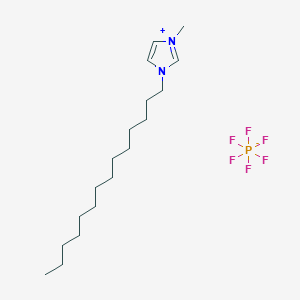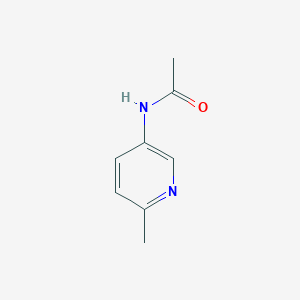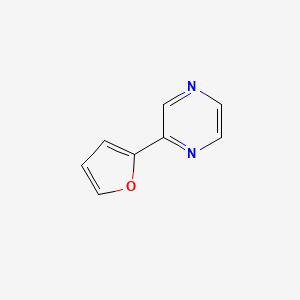![molecular formula C14H10O4S2 B3069286 3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 343228-20-6](/img/structure/B3069286.png)
3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Übersicht
Beschreibung
Dimercaprol, also known as British anti-Lewisite (BAL), is a medication used to treat toxic exposure to arsenic, mercury, gold, and lead . It is in the chelating class of drugs .
Synthesis Analysis
Dimercaprol was developed by Sir Rudolph Albert Peters’ group at the University of Oxford, UK, as an antidote to lewisite, the arsenical chemical weapon used during World War II .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. Dimercaprol has the molecular formula C3H8OS2 .Chemical Reactions Analysis
Biphenyl compounds undergo various chemical reactions, including Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Physical and Chemical Properties Analysis
Physical properties of a substance can be observed or measured without changing the identity of the substance. Chemical properties describe the characteristic ability of a substance to react to form new substances . For example, dimercaprol has a density of 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Coordination Polymers and Networks
3,3'-Dimercapto-[1,1'-biphenyl]-4,4'-dicarboxylic acid has shown potential in the synthesis of coordination polymers and networks. Researchers have utilized similar compounds to create various coordination polymers with metal ions, leading to the development of structures with unique magnetic and fluorescent properties (Zhao et al., 2014). Another study synthesized a series of coordination polymers from biphenyl-dicarboxylate linkers, showcasing a range of structural types and demonstrating their potential for catalytic activity (Cheng et al., 2022).
Hydrogen Bonding and Crystal Structures
Studies have also focused on the hydrogen bonding and crystal structure aspects of similar compounds. For instance, biphenyl-4,4′-dicarboxylic acid was examined for its hydrogen bonding capabilities, forming infinite chains through these bonds, which could have implications in materials science (Jakobsen et al., 2010). Additionally, a study on biphenyl-3,3',4,4'-tetracarboxylate highlighted the impact of coordination modes and structural characteristics on the construction of metal–organic frameworks (Sun et al., 2010).
Luminescent Sensing and Temperature Measurement
The compound's derivatives have been explored for their luminescent sensing capabilities. Lanthanide-Potassium Biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks, for instance, demonstrated properties like gas sorption, proton conductivity, and luminescent sensing of metal ions (Zhou et al., 2016). Moreover, isostructural single- and dual-lanthanide metal-organic frameworks based on substituent-group-modifying tetracarboxylate ligands were assessed for ratiometric temperature sensing, showing potential for application in microelectronics (Liu et al., 2021).
Wirkmechanismus
Target of Action
The primary targets of 3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid are heavy metals such as arsenic, gold, and mercury . These heavy metals are toxic to the body and can cause various health problems. The compound acts as a chelating agent, binding to these metals and forming complexes .
Mode of Action
3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid interacts with its targets by forming covalent bonds with the heavy metals . This interaction results in the formation of stable, water-soluble complexes that can be excreted from the body, thereby reducing the concentration of the toxic metals .
Biochemical Pathways
The compound affects the biochemical pathways involved in heavy metal detoxification . By binding to the heavy metals, it prevents them from interacting with other molecules in the body and disrupting normal cellular processes .
Pharmacokinetics
The compound’s ability to form water-soluble complexes with heavy metals likely enhances its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of heavy metal concentrations in the body . This can alleviate symptoms of heavy metal poisoning and prevent further damage to cells and tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3’-Dimercapto-[1,1’-biphenyl]-4,4’-dicarboxylic acid. For instance, the presence of other substances that can bind to the compound may affect its ability to chelate heavy metals . Additionally, the compound’s stability and efficacy may be affected by factors such as pH and temperature .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-carboxy-3-sulfanylphenyl)-2-sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4S2/c15-13(16)9-3-1-7(5-11(9)19)8-2-4-10(14(17)18)12(20)6-8/h1-6,19-20H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVWIXQVNGAZRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)S)S)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,7,12-Triamino-5H-diindeno[1,2-a:1',2'-c]fluorene-5,10,15-trione](/img/structure/B3069219.png)
![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3069220.png)



![1,1'-Bis(4-aminophenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B3069240.png)
![[6-[4-[4-(4-Prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoate](/img/structure/B3069248.png)
![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarbaldehyde](/img/structure/B3069250.png)




